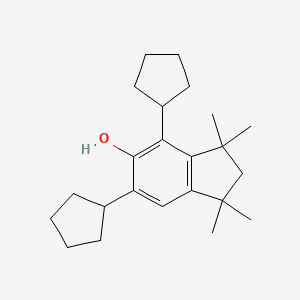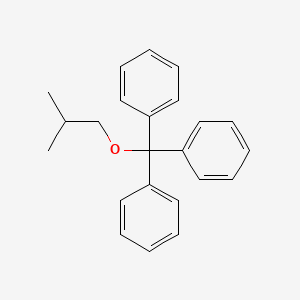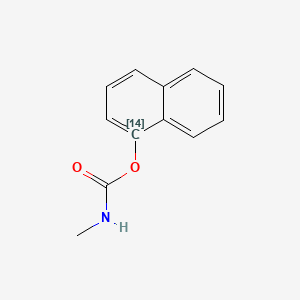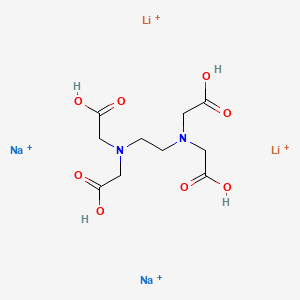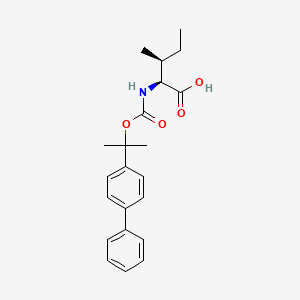
alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its vinyl group and multiple methyl groups attached to a bicycloheptane framework. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include the addition of vinyl and methyl groups through various organic reactions such as alkylation and hydroboration-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation and crystallization. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Various substituents can be introduced to the bicyclic framework through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces various alcohol derivatives.
Applications De Recherche Scientifique
Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol is utilized in a wide range of scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its biological activity.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into active sites and modulate biological pathways, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-pinene: Shares a similar bicyclic structure but lacks the vinyl and additional methyl groups.
Camphor: Another bicyclic compound with different functional groups and applications.
Borneol: Similar in structure but with different stereochemistry and functional groups.
Uniqueness
Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol is unique due to its combination of a vinyl group and multiple methyl groups on a bicyclic framework. This structure imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
85204-19-9 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-5-13(4,14)11-9-6-7-10(8-9)12(11,2)3/h5,9-11,14H,1,6-8H2,2-4H3 |
Clé InChI |
AVXCORVLTFVQGV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1C(C)(C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



